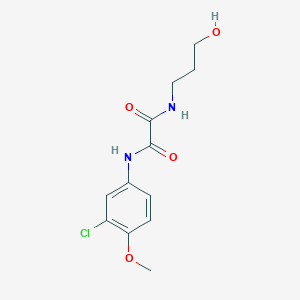![molecular formula C19H13F6NO5 B5220792 dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate](/img/structure/B5220792.png)
dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate, also known as BTFMI, is a compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in common organic solvents and has a molecular weight of 523.43 g/mol. BTFMI belongs to the family of isophthalic acid derivatives and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate is complex and depends on the specific application. In material science, the unique properties of dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate-based polymers and copolymers are due to the presence of the trifluoromethyl and benzoyl groups, which impart high thermal stability and electrical conductivity. In pharmaceuticals, the mechanism of action of dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate as a drug candidate is still under investigation, but it is believed to involve the inhibition of certain enzymes or pathways involved in disease progression. In biochemistry, dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate acts as a fluorescent probe that binds to specific proteins or enzymes, allowing their detection and quantification.
Biochemical and physiological effects:
The biochemical and physiological effects of dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate depend on the specific application and concentration used. In material science, dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate-based polymers and copolymers have been shown to exhibit high thermal stability and electrical conductivity, making them suitable for various applications such as electronic devices and sensors. In pharmaceuticals, dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation, but its effects on the human body are still under investigation. In biochemistry, dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate acts as a fluorescent probe that can be used to study protein-ligand interactions and enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate in lab experiments include its unique properties such as high thermal stability, electrical conductivity, and fluorescent properties, which make it suitable for various applications such as material science and biochemistry. However, the limitations of using dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate include its high cost, toxicity, and limited availability, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate, including the development of new synthesis methods, the investigation of its potential applications in various fields such as medicine and environmental science, and the study of its mechanism of action at the molecular level. Additionally, the development of new dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate-based polymers and copolymers with unique properties and the investigation of their potential applications in electronic devices and sensors are also promising areas of research.
Synthesemethoden
The synthesis of dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate involves a multistep process that requires the use of various reagents and conditions. One of the most commonly used methods involves the reaction of isophthalic acid with trifluoromethyl benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethylamine to yield the final product. Other methods, such as the use of different acid chlorides or amines, have also been reported.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate has been widely studied for its potential applications in various fields, including material science, pharmaceuticals, and biochemistry. In material science, dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate has been used as a building block for the synthesis of various polymers and copolymers with unique properties such as high thermal stability and electrical conductivity. In pharmaceuticals, dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. In biochemistry, dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate has been used as a probe to study protein-ligand interactions and enzyme activity.
Eigenschaften
IUPAC Name |
dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F6NO5/c1-30-16(28)10-3-11(17(29)31-2)7-14(6-10)26-15(27)9-4-12(18(20,21)22)8-13(5-9)19(23,24)25/h3-8H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVDQMLCIZZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F6NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)

![(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)
![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)

![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)
![6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5220793.png)



![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)
